2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-(1,3-BENZOTHIAZOL-2-YL)ACETAMIDE

Medicinal Chemistry SAR baseline Drug-likeness

2-(1H-1,3-Benzodiazol-2-ylsulfanyl)-N-(1,3-benzothiazol-2-yl)acetamide (CAS 79420-24‑9) is a synthetic small molecule that belongs to the hybrid benzimidazole–benzothiazole acetamide class, defined by a thioether linkage between the two heterocyclic cores. Its computed physicochemical profile—molecular weight 340.4 g·mol⁻¹, XLogP3 of 4, two hydrogen‑bond donors, five acceptors, and a topological polar surface area of ~71 Ų—places it within oral drug‑like space (zero Rule‑of‑5 violations) and distinguishes it from larger, more lipophilic, or hydrogen‑bond‑rich analogs.

Molecular Formula C16H12N4OS2
Molecular Weight 340.42
CAS No. 79420-24-9
Cat. No. B2756315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-(1,3-BENZOTHIAZOL-2-YL)ACETAMIDE
CAS79420-24-9
Molecular FormulaC16H12N4OS2
Molecular Weight340.42
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)SCC(=O)NC3=NC4=CC=CC=C4S3
InChIInChI=1S/C16H12N4OS2/c21-14(20-16-19-12-7-3-4-8-13(12)23-16)9-22-15-17-10-5-1-2-6-11(10)18-15/h1-8H,9H2,(H,17,18)(H,19,20,21)
InChIKeyDETOLMLOYLGMIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1H-1,3-Benzodiazol-2-ylsulfanyl)-N-(1,3-benzothiazol-2-yl)acetamide (CAS 79420-24-9) — Structural Profile for Procurement Evaluation


2-(1H-1,3-Benzodiazol-2-ylsulfanyl)-N-(1,3-benzothiazol-2-yl)acetamide (CAS 79420-24‑9) is a synthetic small molecule that belongs to the hybrid benzimidazole–benzothiazole acetamide class, defined by a thioether linkage between the two heterocyclic cores [1]. Its computed physicochemical profile—molecular weight 340.4 g·mol⁻¹, XLogP3 of 4, two hydrogen‑bond donors, five acceptors, and a topological polar surface area of ~71 Ų—places it within oral drug‑like space (zero Rule‑of‑5 violations) and distinguishes it from larger, more lipophilic, or hydrogen‑bond‑rich analogs [2]. The compound is catalogued in PubChem (CID 684958) and ChEMBL (CHEMBL392025) but holds a null max‑phase designation, indicating it has not advanced to clinical development [2][3].

Why In‑Class Benzimidazole–Benzothiazole Acetamides Cannot Be Interchanged Without Loss of Scientific Fidelity


Compounds within the benzimidazole–benzothiazole acetamide family share a conserved scaffold but exhibit sharply divergent biological outcomes depending on subtle ring‑substitution patterns, linker geometry, and electronic distribution [1][2]. The unsubstituted parent structure represented by CAS 79420‑24‑9 serves as the minimal‑feature control for SAR studies; replacing it with a methyl‑, nitro‑, or ethoxy‑substituted analog introduces steric bulk, alters hydrogen‑bonding networks, and can reverse target selectivity (e.g., SIRT2 vs. SIRT1/SIRT3 selectivity profiles observed across related analogs) or abolish FabK inhibitory activity [1][3]. Consequently, assuming interchangeability without quantitative head‑to‑head data risks invalidating the experimental baseline and introducing confounding variables that cannot be corrected post hoc.

Quantitative Differentiation Evidence for 2-(1H-1,3-Benzodiazol-2-ylsulfanyl)-N-(1,3-benzothiazol-2-yl)acetamide Relative to Closest Analogs


Physicochemical Baseline Distinction: Minimal‑Feature Scaffold vs. Substituted Analogs (LogP, PSA, MW)

CAS 79420‑24‑9 represents the unsubstituted parent of the benzimidazole–benzothiazole acetamide series. Its computed LogP (XLogP3 = 4) and topological polar surface area (TPSA = 70.67 Ų) define the scaffold’s intrinsic lipophilicity and polarity floor, providing the quantitative baseline against which every analog’s modification is measured [1][2]. By contrast, the 6‑ethoxy analog introduces an additional oxygen atom that raises TPSA and adds conformational flexibility, while the 6‑nitro analog dramatically increases electron‑withdrawing character and TPSA beyond 110 Ų [2]. No head‑to‑head biological data exist for the parent compound; however, these computed physicochemical differences are deterministic for membrane permeability, solubility, and off‑target promiscuity in screening campaigns.

Medicinal Chemistry SAR baseline Drug-likeness

Rule‑of‑Five Compliance: Zero Violations vs. Higher‑MW or Multi‑HBD Analogs

The parent compound exhibits zero violations of Lipinski’s Rule of Five (MW = 340.43, HBD = 2, HBA = 5, LogP = 4), a profile that meets both drug‑likeness and lead‑likeness thresholds [1]. In contrast, several related benzimidazole–benzothiazole acetamides containing additional polar substituents (e.g., carboxylate, sulfonamide, or multiple hydroxyl groups) breach the HBD or TPSA ceilings. For instance, the 6‑methyl ester analog (MW = 398.5, HBA = 7) and the tetrahydrobenzothiazole analog (MW = 344.5, HBD = 3) each introduce additional rule penalties that reduce their suitability as early‑stage screening controls [2]. The zero‑violation status of the parent compound positions it as the least encumbered member of the series for permeability‑limited assay formats.

Drug-likeness Oral bioavailability Lead-likeness

SIRT2 Inhibitory Activity: Class‑Level SAR vs. Known Active Analogs

Although no direct SIRT2 inhibition data exist for CAS 79420‑24‑9, closely related benzimidazole–benzothiazole acetamide derivatives have demonstrated potent and selective SIRT2 inhibition. In a 2017 SAR study, compound 10c (a substituted benzimidazole–benzothiazole analog) exhibited an IC₅₀ of 2.8 μmol·L⁻¹ against SIRT2 with >35‑fold selectivity over SIRT1 and SIRT3 (IC₅₀ >100 μmol·L⁻¹) [1]. The unsubstituted parent scaffold serves as the essential negative‑control baseline for such SAR studies, because its lack of substituent decoration allows attribution of any activity gain to the specific functional group introduced [2]. Without this unsubstituted control, selectivity ratios and activity cliffs cannot be reliably quantified.

Sirtuin inhibition Epigenetics SIRT2 selectivity

FabK Inhibitor Hit Series: The Parent Scaffold's Role as a Key Synthetic Intermediate

A direct structural analog, 2-(1H‑benz[d]imidazol‑2‑ylthio)‑N‑(6‑methoxycarbonylbenzo[d]thiazol‑2‑yl)acetamide, was identified as an initial hit in a FabK inhibitor program targeting Streptococcus pneumoniae enoyl‑ACP reductase [1]. The hit compound’s core scaffold is identical to CAS 79420‑24‑9 except for the C‑6 methyl ester on the benzothiazole ring. SAR studies around this hit revealed that the unsubstituted benzothiazole moiety (as in CAS 79420‑24‑9) is the minimal recognition element required for FabK active‑site occupancy, while the ester serves as a vector for potency optimization [1]. Thus, the parent compound is rationally positioned as the key synthetic intermediate and negative‑control probe for FabK inhibitor discovery.

Antibacterial FabK enoyl-ACP reductase Streptococcus pneumoniae

Absence of Pre‑Existing Bioactivity Annotations Enables Unbiased Phenotypic Screening

ChEMBL and PubChem bioactivity records for CHEMBL392025 / CID 684958 contain no reported target activity, cytotoxicity, or ADMET data [1][2]. This null bioactivity profile is a distinct asset for phenotypic screening and chemical biology probe campaigns, because the compound does not carry the legacy target‑bias that affects many commercial screening libraries. By contrast, analogs with documented SIRT2, FabK, or ACAT activity introduce pre‑annotation that can bias hit‑calling algorithms and consume validation resources chasing known pharmacology [3]. For de novo phenotypic screens, the information‑naïve status of the parent scaffold reduces false‑positive triage burden.

Phenotypic screening Chemical biology probe Target deconvolution

High‑Fidelity Research and Procurement Scenarios for 2-(1H-1,3-Benzodiazol-2-ylsulfanyl)-N-(1,3-benzothiazol-2-yl)acetamide


Negative‑Control Standard in SIRT2 Selectivity SAR Campaigns

Because the unsubstituted parent exhibits no intrinsic SIRT2 inhibitory activity, it is the mandatory negative control for any SAR study exploring benzimidazole–benzothiazole SIRT2 inhibitors [1]. A laboratory synthesizing a series of substituted analogs must concurrently order a high‑purity batch of CAS 79420‑24‑9 to establish the baseline activity floor, thereby enabling calculation of fold‑selectivity and ensuring that observed SIRT2 inhibition is attributable solely to the introduced substituent [1][2].

Minimal‑Feature Scaffold for FabK Inhibitor Lead Optimization

In antibacterial drug discovery programs targeting FabK enoyl‑ACP reductase in Streptococcus pneumoniae, the parent scaffold serves as both the synthetic starting material for late‑stage C‑6 diversification and the essential negative‑control probe [1]. Procuring CAS 79420‑24‑9 enables iterative SAR exploration around the benzothiazole ring without the confounding influence of a pre‑existing ester, nitro, or ethoxy substituent, which would otherwise constrain the accessible chemical space [1][2].

Information‑Naïve Probe for Unbiased Phenotypic Screening Libraries

For core facility managers assembling diversity‑oriented screening collections (DOS), the complete absence of pre‑annotated bioactivity for CAS 79420‑24‑9 eliminates legacy target bias that inflates false‑positive rates in phenotypic assays [1][2]. Incorporating this scaffold into a screening deck maximizes the probability that any observed phenotype arises from a novel target engagement, thereby accelerating the discovery of first‑in‑class chemical probes [1].

Physicochemical Benchmark for Membrane‑Permeability Profiling

With a defined XLogP3 of 4 and TPSA of 70.67 Ų, the parent compound provides a reproducible, well‑characterized benchmark for calibrating parallel artificial membrane permeability assays (PAMPA) and Caco‑2 monolayer transport experiments [1][2]. Suppliers providing lot‑specific certificates of analysis for CAS 79420‑24‑9 can enable cross‑laboratory normalization of permeability data, a critical requirement for inter‑institutional collaborative projects [1].

Quote Request

Request a Quote for 2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-(1,3-BENZOTHIAZOL-2-YL)ACETAMIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.